7-bromo-4-fluoro-3-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-fluoro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-6(10)2-3-7(11)8(5)9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNDKIGQTZSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=CC(=C12)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 7 Bromo 4 Fluoro 3 Methyl 1h Indole and Analogues
Precursor Synthesis and Initial Indole (B1671886) Ring Construction
The classical approach to complex indoles involves the synthesis of a suitably substituted benzene (B151609) derivative, which is then cyclized to form the bicyclic indole structure. This strategy's success hinges on the ability to regioselectively introduce the desired substituents onto the precursor molecule.
Cyclization Reactions for the Establishment of the Indole Framework
Several named reactions are pillars of indole synthesis, each with adaptations for complex, polysubstituted systems.
The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed cyclization of a phenylhydrazone. sigmaaldrich.comchim.it For a molecule like 7-bromo-4-fluoro-3-methyl-1H-indole, this would necessitate a starting phenylhydrazine (B124118) with the bromine and fluorine atoms already in place. The reaction of a substituted phenylhydrazine with a ketone or aldehyde first forms a phenylhydrazone, which then isomerizes to an enamine. sigmaaldrich.com A subsequent sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement is the key step in forming the new carbon-carbon bond, ultimately leading to the indole after elimination of ammonia. sigmaaldrich.comchim.it Modern modifications, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the reaction's scope. sigmaaldrich.com
The Bartoli indole synthesis is particularly adept at producing 7-substituted indoles, making it highly relevant for the target molecule. chemicalbook.comnih.gov This reaction employs the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. chemicalbook.com The presence of a bulky substituent at the ortho position is often crucial for high yields, as it facilitates the key sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement. chemicalbook.com A significant advancement is the Dobbs modification, which uses an ortho-bromo substituent as a directing group, which can be subsequently removed if desired, further highlighting the utility of this method for synthesizing 7-bromoindoles. chemicalbook.com
The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. rsc.org While effective, the typically harsh reaction conditions can limit its applicability for substrates with sensitive functional groups. However, modified procedures have been developed to proceed under milder conditions. rsc.org
Modern palladium-catalyzed methods, such as the oxidative cyclization of N-aryl enamines, offer an alternative and often milder route to polysubstituted indoles from readily available anilines and ketones. bsb-muenchen.denih.govacs.org
Regioselective Introduction of Halogen and Alkyl Moieties in Precursor Molecules
The successful implementation of classical indole syntheses is predicated on the availability of appropriately substituted precursors, such as anilines or nitroarenes. The regioselective synthesis of these precursors is, therefore, a critical consideration.
For the synthesis of this compound, a plausible aniline (B41778) precursor would be 2-bromo-5-fluoro-6-methylaniline. The synthesis of such polysubstituted anilines often involves a multi-step sequence starting from simpler, commercially available materials. For instance, the synthesis of 2-bromo-5-fluoroaniline (B94856) has been reported through the reduction of 2-bromo-5-fluoronitrobenzene using reagents like iron powder in acetic acid or through catalytic hydrogenation. chemicalbook.comchemicalbook.com Further functionalization of such anilines or their precursors would be required to introduce the methyl group at the desired position.
Patents have disclosed methods for preparing related substituted anilines. For example, a method for preparing 2-bromo-5-fluoroaniline involves the reaction of 4-fluoroaniline (B128567) with acetic anhydride, followed by nitration, replacement of the acetamido group with bromine, and subsequent reduction of the nitro group. google.com Another patented method describes the preparation of 2-bromo-6-fluoroaniline (B133542) from 2-fluoroaniline (B146934) via sulfonation, bromination, and subsequent desulfonation. wipo.int These strategies underscore the feasibility of synthesizing the necessary, highly substituted anilines for subsequent indole ring formation.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1-bromo-4-fluoro-2-nitrobenzene | Fe, HOAc/EtOH, reflux | 2-Bromo-5-fluoroaniline | Quantitative | chemicalbook.com |
| 2-bromo-5-fluoronitrobenzene | Raney Ni, H₂, MeOH | 2-Bromo-5-fluoroaniline | 87% | google.com |
| 4-fluoroaniline | 1. Ac₂O; 2. H₂SO₄, HNO₃; 3. HBr, NaNO₂; 4. Fe, HCl | 2-Bromo-5-fluoroaniline | - | google.com |
| 2-fluoroaniline | 1. H₂SO₄, heat; 2. HBr, H₂O₂; 3. Anisole, H₂SO₄ | 2-Bromo-6-fluoroaniline | - | wipo.int |
Direct Functionalization Approaches to this compound
An alternative strategy to building the indole ring from scratch is the direct functionalization of a simpler, pre-formed indole. This approach can be more atom- and step-economical but requires precise control over regioselectivity.
Regioselective Bromination at C-7 of Fluorinated/Methylated Indoles
The direct bromination of an indole at the C-7 position is challenging due to the higher intrinsic reactivity of the pyrrole (B145914) ring, particularly the C-3 position. However, strategies have been developed to achieve C-7 functionalization. One common approach involves the use of a directing group on the indole nitrogen. For example, the N-pivaloyl group has been shown to direct rhodium-catalyzed C-H functionalization to the C-7 position. acs.org Another powerful strategy is the iridium-catalyzed C-7 borylation of indoles, which can then be converted to the corresponding 7-bromoindole (B1273607) through subsequent halogenation. google.com This method has been successfully applied to tryptophan and tryptamine (B22526) derivatives. google.com
Site-Selective Fluorination at C-4 of Brominated/Methylated Indoles
The introduction of a fluorine atom at the C-4 position of an indole ring is a formidable challenge. Direct electrophilic fluorination of indoles often leads to reaction at the more nucleophilic C-3 or C-5 positions. Reagents like Selectfluor® are commonly used for electrophilic fluorination. researchgate.netnih.gov
Achieving C-4 selectivity typically requires specialized strategies. One innovative approach involves the use of a directing group at the C-3 position to steer a transition metal catalyst to the C-4 position. For instance, a palladium-catalyzed C-4 selective fluoroalkylation of indoles has been achieved using a removable directing group at C-3. nih.gov While not a direct fluorination, this method demonstrates the feasibility of forming a C-F bond at the C-4 position.
An alternative to direct functionalization is to construct the indole ring with the fluorine atom already in place. For example, a 4-fluoroindole (B1304775) can be prepared from 2-fluoro-6-nitrotoluene (B1294474) through condensation with DMF-DMA (N,N-dimethylformamide dimethyl acetal) followed by reductive cyclization. google.com This precursor-based approach circumvents the challenges of direct C-4 fluorination on a complex indole substrate.
Introduction of the Methyl Group at C-3 via Alkylation or Derivatization Strategies
The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. The introduction of a methyl group at this position is typically straightforward. Various methods exist for the C-3 alkylation of indoles.
A direct C-3 alkylation of a 5-bromo-4-fluoroindole has been reported, demonstrating the feasibility of this transformation on a similar substrate. bsb-muenchen.de This reaction was achieved using a pyridyl methyl alcohol in the presence of cesium carbonate and oxone. bsb-muenchen.de Biocatalytic methods have also emerged as powerful tools for stereoselective C-3 methylation of tryptamine derivatives using S-adenosyl methionine (SAM)-dependent methyl transferases. rsc.org
| Indole Substrate | Reagents and Conditions | Product | Yield | Reference |
| 5-Bromo-4-fluoroindole | 2-pyridinemethanol, Cs₂CO₃, oxone®, xylenes, 140 °C | 3-(pyridin-2-ylmethyl)-5-bromo-4-fluoro-1H-indole | 44% | bsb-muenchen.de |
| N-Boc-L-tryptophan methyl ester | 1. [Ir(cod)OMe]₂, dtbpy, B₂pin₂; 2. Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | C7-Borylated N-Boc-L-tryptophan methyl ester | 84% | google.com |
| Indole | (1H,1H-perfluoroalkyl)mesityliodonium triflate, Pd(OAc)₂, C3-directing group | C4-fluoroalkylated indole | - | nih.gov |
| Tryptamine | PsmD enzyme, S-adenosyl methionine (SAM) | C3-methylated pyrroloindole | >99% ee | rsc.org |
Development of Sequential or Tandem Functionalization Protocols
The synthesis of complex molecules like substituted indoles is significantly enhanced by the development of sequential or tandem (domino) reactions. These protocols, which involve the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, offer substantial advantages in terms of atom and step economy. nih.gov
Palladium catalysis is a cornerstone of many such tandem procedures. Researchers have developed a palladium-catalyzed tandem cyclization and C–H functionalization of two different alkynes to construct polycyclic functionalized indoles, using molecular oxygen as a sustainable terminal oxidant. acs.org Another prominent example is the one-pot, three-component synthesis of 2,3-disubstituted indoles through consecutive Sonogashira coupling and Cacchi cyclization reactions. nih.govorganic-chemistry.org This approach starts from an N-substituted 2-iodoaniline (B362364) and a terminal alkyne, followed by cyclization with an aryl iodide, and has been shown to be effective under microwave-assisted conditions. nih.govorganic-chemistry.org
Similarly, strategies combining Suzuki-Miyaura coupling with cyclization have been developed. These methods can start from readily prepared o-haloanilides, which are converted to enol phosphates. A subsequent one-pot Suzuki-Miyaura coupling and cyclization cascade efficiently yields 2-substituted indoles. acs.orgacs.org Tandem reactions are not limited to palladium, as iridium has been used to catalyze decarbonylative C–H bis-arylsulfenylation at the C2 and C4 positions of the indole ring. nih.gov
These multi-reaction sequences provide powerful tools for building molecular complexity efficiently, allowing for the rapid assembly of diverse indole libraries from simple precursors. researchgate.netresearchgate.netacs.org
Table 1: Examples of Tandem/Sequential Reactions in Indole Synthesis
| Reaction Type | Catalyst/Reagents | Key Steps | Resulting Structure | Citations |
|---|---|---|---|---|
| Cyclization/C-H Functionalization | Palladium(II) / O₂ | Tandem cyclization of two different alkynes | Polycyclic functionalized indoles | acs.org |
| Sonogashira/Cacchi Cascade | Pd(OAc)₂ / K₂CO₃ | Sonogashira coupling followed by amidopalladation and reductive elimination | 2,3-Disubstituted indoles | organic-chemistry.orgacs.org |
| Suzuki/Heck Cascade | Pd(PPh₃)₄ / Et₃N | Suzuki-Miyaura coupling of an enol phosphate (B84403) followed by 5-endo-trig Heck cyclization | 2-Substituted indoles | acs.orgacs.org |
| Decarbonylative C-H Functionalization | [Cp*IrCl₂]₂ / Disulfides | Tandem decarbonylative arylsulfenylation at C2 and C4 | C2/C4-bis-arylsulfenylated indoles | nih.gov |
Catalytic Transformations in the Synthesis of Highly Substituted Indoles
Catalysis is central to the modern synthesis of indoles, enabling reactions that would otherwise be inefficient or impossible. Both transition metal-catalyzed and metal-free approaches have been explored to achieve high levels of regioselectivity and functional group compatibility.
Transition Metal-Catalyzed (e.g., Palladium, Copper, Iridium, Rhodium) C-H Activation and Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, C-N coupling)
Transition metal-catalyzed reactions have revolutionized the functionalization of indoles. rsc.orgbsb-muenchen.de Direct C-H activation and cross-coupling reactions are particularly powerful for introducing substituents at specific positions, including the less reactive benzenoid ring (C4-C7). acs.orgrsc.org
C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical strategy. bsb-muenchen.de Palladium catalysts are widely used for the C-2 arylation of indoles with boronic acids or aryl halides. ias.ac.in However, functionalizing the benzene ring of the indole core is more challenging. Elegant strategies have been developed using directing groups to guide the metal catalyst to a specific C-H bond. For instance, iridium-catalyzed C-H borylation can be directed to the C7 position using a transient bulky silyl (B83357) group. acs.org Rhodium(III) catalysis has been employed for the C-H activation of anilines for [3+2] annulation with alkynes, leading to atroposelective indole synthesis. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling organoboron compounds with organic halides. In indole synthesis, it is frequently used to introduce aryl or heteroaryl groups. A notable application is the double Suzuki-Miyaura coupling of 5,7-dihaloindoles with boronic acids to yield 5,7-diarylindoles, a reaction that can be performed in water with low catalyst loading and without the need for N-protecting groups. rsc.org This method is directly relevant for synthesizing analogues of this compound. Strategies have also been developed for the synthesis of 2-substituted indoles via Suzuki-Miyaura coupling followed by cyclization. acs.orgacs.org Furthermore, 3-iodoindoles can undergo Suzuki coupling to produce 1,2,3-trisubstituted indoles. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is a key reaction for building the indole scaffold. mdpi.com It is often the first step in one-pot syntheses of polysubstituted indoles. nih.gov The typical process involves the coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. acs.orgmdpi.com This domino process allows for rapid access to a variety of 2,3-disubstituted indoles under mild conditions. organic-chemistry.org
C-N Coupling: The formation of C-N bonds is crucial for introducing nitrogen-based functional groups or for N-arylation. Copper-catalyzed methods have been developed for the selective C-3 amination of indoles using indolyl(aryl)iodonium imides. acs.orgnih.gov Nickel catalysis has also emerged as a powerful tool for the N-arylation of indoles, capable of coupling them with aromatic chlorides. researchgate.net
Table 2: Overview of Transition Metal-Catalyzed Reactions for Indole Functionalization
| Reaction Type | Catalyst System (Metal) | Position(s) Functionalized | Coupling Partner | Citations |
|---|---|---|---|---|
| C-H Arylation | Pd(TFA)₂ or Pd(OAc)₂ (Palladium) | C2 | Arylboronic acids | ias.ac.in |
| C-H Borylation | Iridium catalyst with silyl directing group | C7 | B₂pin₂ | acs.org |
| C-H Annulation | [Cp*RhCl₂]₂ (Rhodium) | C2, C3 | Internal alkynes | nih.gov |
| Suzuki Coupling | Pd(PPh₃)₄ (Palladium) | C5, C7 | Arylboronic acids | rsc.org |
| Sonogashira Coupling | Pd/Cu catalysts | C2, C3 (via cyclization) | Terminal alkynes | acs.orgnih.govmdpi.com |
| C-N Coupling | Cu(MeCN)₄BF₄ (Copper) | C3 | Bissulfonimides | acs.orgnih.gov |
Exploration of Metal-Free Approaches for Regioselective Halogenation and Alkylation
While transition metals offer powerful catalytic cycles, there is growing interest in metal-free reactions due to cost and environmental concerns. These methods provide alternative pathways for the regioselective functionalization of indoles.
Regioselective Halogenation: Direct halogenation of the indole core without a metal catalyst is a highly desirable transformation for introducing synthetically versatile handles. Unprecedented regioselectivity has been achieved in the halogenation of 2H-indazoles (an indole isomer) using N-halosuccinimides (NXS, where X = Cl, Br) as the halogen source. semanticscholar.orgnih.gov By carefully tuning the reaction conditions, it is possible to achieve selective mono- or poly-halogenation in environmentally friendly solvents like water. semanticscholar.orgnih.gov
Regioselective Alkylation: Metal-free Friedel-Crafts alkylation of indoles can be achieved with various alkylating agents. For example, the ring-opening of epoxides with indoles can be catalyzed by nano MgO, providing C-3 alkylated indoles with high regioselectivity under solvent-free conditions. tandfonline.com The direct addition of indoles to alkenes represents the most atom-economical approach for C-H alkylation, though many methods still rely on metal catalysts. nih.gov However, progress is being made in developing metal-free alternatives. Additionally, a transition metal-free, regioselective C-3 arylation of indoles with aryl halides has been reported, promoted simply by KOtBu, which proceeds through a hybrid radical/aryne mechanism. nih.gov
Table 3: Selected Metal-Free Functionalization Reactions for Indole and Related Heterocycles
| Reaction Type | Reagents | Position(s) Functionalized | Key Features | Citations |
|---|---|---|---|---|
| Bromination | NBS in H₂O/MeCN | C3, C7 (on 2H-indazole) | Selective mono- or di-bromination by tuning conditions | semanticscholar.orgnih.gov |
| Chlorination | NCS in H₂O/MeCN | C3 (on 2H-indazole) | Selective mono-chlorination | semanticscholar.orgnih.gov |
| Alkylation | Epoxides / nano MgO | C3 | Solvent-free, high regioselectivity | tandfonline.com |
Optimization of Reaction Conditions and Efficiency in Complex Indole Synthesis
The synthesis of highly substituted indoles often involves multi-step sequences where high efficiency at each stage is paramount. The optimization of reaction conditions—such as catalyst, ligand, base, solvent, temperature, and reaction time—is a critical process to maximize yields, minimize side products, and ensure scalability. nih.gov
Modern techniques are also being applied to streamline this process. The use of ultrasound irradiation or microwave assistance can significantly shorten reaction times and improve yields. nih.govresearchgate.net In some cases, green chemistry principles are applied, utilizing water as a solvent and developing reusable catalysts to improve the environmental footprint of the synthesis. researchgate.net The ultimate goal of optimization is to develop robust, high-yielding, and practical protocols that can be reliably applied to the synthesis of complex targets like this compound and its analogues. researchgate.netrsc.org
Table 4: Example of Reaction Optimization for Indole Synthesis (Based on the one-pot synthesis of 2,3-disubstituted indoles)
| Parameter Varied | Conditions Tested | Observation/Outcome | Citation |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | K₂CO₃ was found to be the optimal inorganic base for the Cacchi cyclization step. | organic-chemistry.org |
| Solvent | DMF, Dioxane, Acetonitrile | DMF at 60°C provided the best results for the one-pot procedure. | organic-chemistry.org |
| N-Protecting Group | Trifluoroacetyl (TFA), Acetyl (Ac), Tosyl (Ts) | The TFA group proved superior, facilitating a smooth in situ cyclization. | organic-chemistry.org |
| Catalyst Ligand | P(t-Bu)₃, P(Cy)₃, PPh₃ | Electron-rich, bulky phosphine (B1218219) ligands were generally more effective for the coupling steps. | organic-chemistry.orgacs.org |
Mechanistic Investigations of Chemical Transformations Involving 7 Bromo 4 Fluoro 3 Methyl 1h Indole
Elucidation of Electrophilic Aromatic Substitution Pathways on Halogenated Indoles
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of indoles. The indole (B1671886) nucleus is inherently electron-rich, making it highly susceptible to attack by electrophiles. researchgate.netquimicaorganica.org The regioselectivity of this reaction is dictated by the electronic properties of the indole ring and the influence of existing substituents.
In the case of 7-bromo-4-fluoro-3-methyl-1H-indole, the pyrrole (B145914) ring is significantly more activated towards electrophilic attack than the benzene (B151609) ring. The lone pair of electrons on the nitrogen atom increases the electron density, particularly at the C3 position. researchgate.netpearson.com However, with the C3 position already occupied by a methyl group, electrophilic attack is directed to the C2 position. The methyl group at C3 is an activating group and further enhances the nucleophilicity of the pyrrole ring.
Considering these factors, the most probable site for electrophilic aromatic substitution on this compound is the C2 position of the pyrrole ring, as it is the most activated position. Should the reaction be forced to occur on the benzene ring, the C6 position would be the most likely site of substitution due to the directing effect of the C7-bromo substituent.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| C2 | Activated by N-lone pair and C3-methyl | Most Favored |
| C5 | Directed by C4-fluoro (ortho) | Less Favored |
| C6 | Directed by C7-bromo (ortho) | Less Favored |
Mechanisms of Nucleophilic Substitution at Bromine-Substituted Indole Positions
The bromine atom at the C7 position of this compound can be displaced by a nucleophile through several mechanistic pathways.
One potential mechanism is nucleophilic aromatic substitution (SNAr) . This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orgbyjus.commasterorganicchemistry.com In this compound, the fluorine atom at C4 is electron-withdrawing, which can provide some stabilization for a negative charge developed on the ring during nucleophilic attack. The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate, followed by the elimination of the bromide ion. youtube.comkhanacademy.org
A more common and versatile method for nucleophilic substitution on bromoindoles is through palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. numberanalytics.comlibretexts.org This reaction involves the coupling of the bromoindole with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the indole to form a palladium(II) intermediate. libretexts.orgchemrxiv.org
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond. libretexts.org
The Suzuki-Miyaura coupling is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for the derivatization of this compound. researchgate.netbeilstein-journals.org
Radical Reaction Pathways in the Functionalization of Indole Nuclei
Radical reactions offer alternative pathways for the functionalization of indoles, often with complementary regioselectivity to ionic reactions. One modern approach involves the use of photoredox catalysis . nih.govacs.orgyoutube.com In a typical photoredox cycle for indole functionalization, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical intermediate.
For the functionalization of this compound, a plausible pathway would involve the generation of an indole radical cation. nih.gov This can be achieved by single-electron transfer (SET) from the electron-rich indole to the excited photocatalyst. The resulting indole radical cation is a versatile intermediate that can undergo various transformations. For instance, deprotonation of the methyl group at C3 could lead to a neutral radical, which can then be trapped by a suitable coupling partner.
Alternatively, the bromine atom at C7 can participate in radical reactions. For example, under certain conditions, the C-Br bond could undergo homolytic cleavage induced by a radical initiator or a photocatalyst to generate an indolyl radical at the C7 position. nih.govacs.org This radical could then be trapped by a radical acceptor to form a new bond at this position.
Detailed Investigation of C-H Activation Mechanisms and Regioselectivity Control in Indole Derivatization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. chim.itacs.orgresearchgate.net The regioselectivity of these reactions is often controlled by the use of directing groups or by the inherent reactivity of the C-H bonds.
For an indole derivative like this compound, several C-H bonds could potentially be activated. Palladium catalysis is frequently employed for such transformations. nih.govresearchgate.netcaltech.edunih.gov The mechanism often involves the coordination of the palladium catalyst to a directing group on the indole, followed by cyclometalation to form a palladacycle intermediate. This intermediate then reacts with a coupling partner, followed by reductive elimination to afford the functionalized product.
In the absence of a strong directing group, the inherent reactivity of the indole nucleus can guide the regioselectivity. The C2-H bond is often the most acidic and can be activated under certain conditions. nih.govacs.orgacs.org For instance, palladium-catalyzed direct 2-alkylation of free N-H indoles has been achieved through a norbornene-mediated cascade C-H activation process. nih.govacs.orgacs.org
The C-H bonds on the benzene ring (C4, C5, C6) are generally less reactive. However, functionalization at these positions can be achieved using appropriate directing groups. For example, a directing group at the N1 position can direct C-H activation to the C7 position. acs.org Similarly, directing groups at the C3 position have been shown to direct arylation to the C4 position. nih.govresearchgate.net Given the existing substituents on this compound, direct C-H activation at C2 would be the most probable pathway in the absence of a specific directing group.
Proposed Catalytic Cycles for Metal-Mediated Transformations
Metal-mediated transformations are central to the modern synthesis and functionalization of indoles. As discussed, palladium-catalyzed reactions are particularly prominent.
A proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted below. The cycle starts with an active Pd(0) species which undergoes oxidative addition to the C-Br bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid derivative, followed by reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. numberanalytics.comlibretexts.org
Table 2: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
| Step | Description |
| 1. Oxidative Addition | Pd(0) inserts into the C7-Br bond of the indole. |
| 2. Transmetalation | The organic group from the organoboron reagent replaces the bromide on the Pd(II) center. |
| 3. Reductive Elimination | The two organic moieties on the Pd(II) complex couple and are eliminated, forming the product and regenerating Pd(0). |
For C-H activation , a plausible catalytic cycle for the direct arylation of the C2 position of this compound with an aryl halide is shown below. This cycle typically involves a Pd(II) catalyst. The indole coordinates to the palladium center, followed by C-H activation to form a palladacycle. Oxidative addition of the aryl halide to the palladacycle, followed by reductive elimination, furnishes the C2-arylated indole and regenerates the active palladium species.
Table 3: Proposed Catalytic Cycle for Direct C2-Arylation
| Step | Description |
| 1. C-H Activation | The Pd(II) catalyst coordinates to the indole and activates the C2-H bond to form a palladacycle. |
| 2. Oxidative Addition | The aryl halide adds to the Pd(II) center to form a Pd(IV) intermediate. |
| 3. Reductive Elimination | The C2-indolyl and aryl groups on the Pd(IV) center couple, releasing the product and a Pd(II) species. |
| 4. Catalyst Regeneration | The Pd(II) species is regenerated for the next catalytic cycle. |
Studies on Hydrogen Autotransfer Mechanisms in Indole Functionalization
Hydrogen autotransfer, also known as borrowing hydrogen catalysis, is an elegant and sustainable method for the formation of C-N and C-C bonds using alcohols as alkylating agents. researchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.net This process typically involves a transition metal catalyst that temporarily "borrows" hydrogen from an alcohol to generate a reactive aldehyde or ketone intermediate in situ.
In the context of indole functionalization, this methodology can be applied for both N-alkylation and C3-alkylation. nih.govrsc.org For this compound, N-alkylation would be a primary application. The general mechanism proceeds as follows:
Dehydrogenation: The metal catalyst oxidizes the alcohol to an aldehyde, with the hydrogen being transferred to the metal to form a metal-hydride species.
Condensation: The N-H of the indole undergoes condensation with the in-situ generated aldehyde to form an enamine or iminium ion intermediate.
Hydrogenation: The metal-hydride species then reduces the intermediate to form the N-alkylated indole and regenerates the active metal catalyst.
This process is highly atom-economical, with water being the only byproduct. acs.org Ruthenium and iridium complexes are commonly used catalysts for this transformation.
Conformational Dynamics and Their Influence on Reaction Pathways
The three-dimensional structure and conformational flexibility of a molecule can significantly influence its reactivity. For this compound, the indole ring system is largely planar. However, the substituents can influence the local geometry and the rotational barriers of certain bonds.
The presence of the methyl group at C3 and the bromine atom at C7 could introduce some steric hindrance, which might affect the approach of reagents to the indole core. For instance, in metal-catalyzed reactions, the coordination of the catalyst to the indole might be influenced by the steric bulk of these groups.
Advanced Spectroscopic and Structural Characterization Studies of 7 Bromo 4 Fluoro 3 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)
No published ¹H, ¹³C, ¹⁹F, or 2D NMR data for 7-bromo-4-fluoro-3-methyl-1H-indole could be found. This information is crucial for the definitive assignment of the molecular structure in solution.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
There is no available high-resolution mass spectrometry data to confirm the precise molecular formula of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Specific experimental IR and UV-Vis spectra for this compound have not been reported in the searched literature. This data would be necessary to identify key functional groups and understand the electronic transitions within the molecule.
X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination and Intermolecular Interactions
A search for crystallographic databases and related literature yielded no results for the single-crystal X-ray structure of this compound. This analysis is essential for unequivocally determining its solid-state conformation and packing.
Photoelectron Spectroscopy (e.g., XPS, UPS) for Core-Level and Valence Electronic Structure Analysis
No photoelectron spectroscopy data (XPS or UPS) for this compound is available in the public domain. Such data would provide insights into the core-level and valence electronic structure of the compound.
Computational and Theoretical Chemistry Studies on 7 Bromo 4 Fluoro 3 Methyl 1h Indole
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 7-bromo-4-fluoro-3-methyl-1H-indole, DFT calculations would provide invaluable insights into its fundamental ground state properties.
Molecular Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Given the presence of the methyl group, a conformational analysis would also be necessary to identify the most stable rotational orientation (conformer) of this group relative to the indole (B1671886) ring. This analysis provides crucial information about the molecule's flexibility and the potential energy barriers between different conformations.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.895 | C-C-Br | 120.5 |
| C-F | 1.350 | C-C-F | 118.9 |
| C-CH3 | 1.510 | C-C-CH3 | 121.2 |
| N-H | 1.010 | C-N-H | 125.0 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from a DFT geometry optimization.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap, Localized Molecular Orbitals)
Understanding the electronic structure of a molecule is key to predicting its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.
Analysis of the localized molecular orbitals would further refine this picture by showing the distribution of electron density in specific bonds and lone pairs, offering a more intuitive chemical perspective.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.64 |
Note: This data is illustrative and represents typical values that could be expected from such calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. This map is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP map would highlight the electrophilic and nucleophilic sites, guiding the design of chemical reactions.
Ab Initio and Other Quantum Chemical Calculations for Advanced Electronic Properties
While DFT is a powerful tool, other quantum chemical methods, often referred to as ab initio methods, can provide even higher accuracy for certain properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to calculate more precise electronic properties, such as electron affinities, ionization potentials, and excited state energies. These advanced calculations would provide a benchmark for the DFT results and a more profound understanding of the molecule's electronic behavior.
Computational Mechanistic Studies of Proposed Reaction Pathways, Transition States, and Energy Barriers
A significant application of computational chemistry is in the elucidation of reaction mechanisms. For this compound, theoretical studies could be used to investigate the pathways of various chemical transformations. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. By calculating the energy barriers associated with these transition states, chemists can predict the feasibility and selectivity of a reaction. Such studies are instrumental in optimizing reaction conditions and in the rational design of new synthetic routes.
Theoretical Investigations of Halogen Bonding and Other Non-Covalent Interactions in the Solid State and Solution Phase
The presence of both bromine and fluorine atoms in this compound makes it an interesting candidate for studying non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, could play a significant role in the crystal packing of this molecule and its interactions in solution. Computational studies can quantify the strength and nature of these halogen bonds, as well as other non-covalent forces like hydrogen bonds and π-stacking interactions. Understanding these interactions is crucial for predicting the solid-state structure and solubility of the compound.
Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical chemistry studies focusing on the solvent effects on the molecular structure, electronic properties, and reactivity of this compound using continuum solvation models.
Therefore, the detailed research findings and data tables requested for the section "5.5. Solvent Effects on Molecular Structure, Electronic Properties, and Reactivity via Continuum Solvation Models" cannot be provided at this time.
Future research in the field of computational chemistry may address this specific compound and its behavior in different solvent environments. Such studies would be crucial for understanding its chemical properties and potential applications.
Exploration of Chemical Reactivity and Derivatization of 7 Bromo 4 Fluoro 3 Methyl 1h Indole
Regioselective Functionalization at the Indole (B1671886) Core
The indole nucleus is an electron-rich aromatic system, susceptible to electrophilic attack. The existing substituents on 7-bromo-4-fluoro-3-methyl-1H-indole, however, direct the regioselectivity of further reactions.
Further Electrophilic and Nucleophilic Substitution Reactions at C-2, C-5, and C-6 Positions
The C-3 position of the indole is the most nucleophilic and typically the primary site for electrophilic substitution. However, with the C-3 position already occupied by a methyl group in this compound, electrophilic attack is directed to other positions. The electron-donating nature of the nitrogen atom activates the pyrrole (B145914) ring, making the C-2 position a viable site for functionalization. researchgate.net
While the benzene (B151609) ring is generally less reactive towards electrophiles than the pyrrole ring, the activating effect of the nitrogen can still influence substitution patterns. The fluorine at C-4 is a deactivating group for electrophilic aromatic substitution, while the bromine at C-7 is also deactivating. This electronic landscape suggests that electrophilic substitution on the benzene ring would be challenging.
Conversely, nucleophilic substitution reactions on the indole core are less common unless activated by strongly electron-withdrawing groups. In the case of this compound, the presence of the halogen substituents does not sufficiently activate the C-5 or C-6 positions for direct nucleophilic attack under standard conditions. However, in specific contexts, such as the Vilsmeier-Haack reaction of 1-methoxy-6-nitroindole, a nucleophilic substitution can occur at the C-2 position. nii.ac.jp
Modification of the N-1 Position of the Indole Ring
The N-H proton of the indole ring is acidic and can be readily deprotonated by a suitable base, allowing for a variety of modifications at the N-1 position. Alkylation, arylation, and acylation are common transformations that can be performed on the indole nitrogen. These modifications are often crucial for modulating the biological activity and physicochemical properties of indole-containing molecules. For instance, N-alkylation can enhance metabolic stability and cell permeability. The choice of base and electrophile allows for the introduction of a wide range of functional groups at this position.
Transformations of the Bromine Substituent at C-7
The bromine atom at the C-7 position is a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) to Introduce Diverse Moieties
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-7 bromine of this compound is well-suited for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester to form a new C-C bond. This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids would provide access to a library of 7-aryl- and 7-heteroaryl-4-fluoro-3-methyl-1H-indoles.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. This transformation is useful for introducing vinyl groups, which can be further functionalized.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, leading to the formation of an arylethyne. The Sonogashira reaction is instrumental in the synthesis of conjugated systems and has found broad application in materials science and medicinal chemistry. nih.govacs.orgorganic-chemistry.orglibretexts.orgresearchgate.net The resulting alkyne can serve as a precursor for various other functional groups.
Table 1: Examples of Cross-Coupling Reactions on Bromo-Substituted Indoles
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Suzuki-Miyaura | Aryl bromide, Arylboronic acid | Pd catalyst, Base | Aryl-substituted indole |
| Heck | Aryl bromide, Alkene | Pd catalyst, Base | Alkenyl-substituted indole |
| Sonogashira | Aryl bromide, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted indole |
Nucleophilic Aromatic Substitution (SNAr) Strategies
While nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, it can be achieved under certain conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. In the case of this compound, the presence of the fluorine atom and the indole ring itself may not be sufficient to facilitate SNAr reactions under mild conditions. However, the use of strong nucleophiles and high temperatures, or the application of transition-metal-catalyzed amination or etherification reactions (e.g., Buchwald-Hartwig amination), could potentially enable the displacement of the bromine atom.
Reactions at the Fluorine Substituent at C-4 (e.g., C-F bond activation, if applicable in specific academic contexts)
The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage and functionalization a significant challenge in organic synthesis. Direct nucleophilic aromatic substitution of the fluorine atom in this compound is highly unlikely due to the strength of the C-F bond and the electron-rich nature of the indole ring.
However, the field of C-F bond activation has seen significant advances. Transition-metal-catalyzed reactions, often employing low-valent metal complexes, have been developed to cleave C-F bonds and form new bonds. These methods typically require specific directing groups or electronic properties within the substrate to facilitate the reaction. While there is no specific literature detailing C-F bond activation on this compound, it is an area of active research, and future developments may provide routes to functionalize the C-4 position.
Derivatization via the Methyl Group at C-3 (e.g., Selective Oxidation, Halogenation, Functionalization)
There is no available scientific literature detailing the selective oxidation, halogenation, or other functionalization reactions of the methyl group at the C-3 position of this compound. While the reactivity of the 3-methyl group in various other indole derivatives is a subject of study, leading to transformations such as oxidation to the corresponding aldehyde or carboxylic acid, or halogenation to introduce new reactive handles, no such studies have been published for this specific fluorinated and brominated indole scaffold.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
| Selective Oxidation | No data available | No data available | N/A | No data available |
| Halogenation | No data available | No data available | N/A | No data available |
| Functionalization | No data available | No data available | N/A | No data available |
Studies of Rearrangement Reactions and Complex Domino Processes
Similarly, a thorough review of the chemical literature did not yield any studies on rearrangement reactions or complex domino processes involving this compound. Research on rearrangement reactions in the indole series, such as the Fischer indole synthesis or various acid-catalyzed rearrangements, is extensive. Domino processes, which allow for the formation of multiple chemical bonds in a single synthetic operation, are also a significant area of modern organic chemistry. However, the application of these methodologies to this compound has not been reported.
| Reaction Name | Conditions | Key Intermediates | Final Products | Reference |
| Rearrangement Reaction | No data available | No data available | No data available | No data available |
| Domino Process | No data available | No data available | No data available | No data available |
Applications of 7 Bromo 4 Fluoro 3 Methyl 1h Indole As a Versatile Building Block in Complex Molecular Synthesis
Role in the Total Synthesis of Natural Product Analogues (focus on synthetic methodology and strategy development)
While the direct application of 7-bromo-4-fluoro-3-methyl-1H-indole in the total synthesis of a specific natural product is not yet extensively documented in peer-reviewed literature, its potential as a key intermediate in the synthesis of natural product analogues is significant. This potential is primarily derived from the presence of the bromine atom at the 7-position, which serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular frameworks. xisdxjxsu.asiaresearchgate.netlibretexts.org
The Suzuki-Miyaura coupling , for instance, would allow for the formation of a new carbon-carbon bond by reacting the 7-bromoindole (B1273607) with a wide range of organoboron reagents. xisdxjxsu.asialibretexts.org This methodology is a powerful tool for constructing biaryl linkages, which are prevalent in many natural products. The reaction typically proceeds under mild conditions and tolerates a wide variety of functional groups, making it ideal for late-stage functionalization in a total synthesis. youtube.comresearchgate.net
Similarly, the Buchwald-Hartwig amination offers a direct route to form carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 7-position of the indole (B1671886) ring. wikipedia.orglibretexts.orgrsc.orgorganic-chemistry.org This is of particular importance as many biologically active natural products and their analogues are nitrogen-containing compounds. The development of specialized ligands has expanded the scope of this reaction to include a vast array of amines and aryl halides, often under mild, aqueous conditions. rsc.orgmit.edu
The Heck reaction provides a method for the vinylation of the indole core, creating a carbon-carbon double bond at the 7-position. organic-chemistry.orgmdpi.comresearchgate.netlibretexts.org This can be a crucial step in the elaboration of side chains or in the construction of larger ring systems through subsequent cyclization reactions. The intramolecular version of the Heck reaction is a particularly powerful tool for the synthesis of fused and bridged ring systems found in complex alkaloids. dicp.ac.cn
The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile functional groups that can be further transformed into a variety of other functionalities or used to construct extended conjugated systems. mdpi.comnih.govlibretexts.orgwikipedia.orgacs.org This reaction is instrumental in the synthesis of many natural products and functional organic materials.
The strategic advantage of using this compound lies in the ability to perform these coupling reactions selectively at the 7-position, leaving the rest of the molecule intact for further modifications. The fluorine and methyl substituents can influence the reactivity of the indole ring and provide points for further diversification, allowing for the systematic development of structure-activity relationships in the quest for new therapeutic agents.
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Bond Formed | Potential Application in Analogue Synthesis |
| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | C-C | Synthesis of biaryl-containing natural product analogues. |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Introduction of nitrogen-containing side chains or heterocycles. |
| Heck | Alkene (R-CH=CH₂) | C-C (vinyl) | Elaboration of side chains and construction of cyclic systems. |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (alkynyl) | Introduction of alkynes for further functionalization. |
Utility in the Construction of Advanced Heterocyclic Scaffolds for Fundamental Academic Investigation
The unique substitution pattern of this compound makes it an excellent starting material for the construction of novel and complex heterocyclic scaffolds. The reactivity of the bromo-substituent, combined with the directing and electronic effects of the fluoro and methyl groups, allows for a wide range of synthetic transformations to build upon the indole core.
Palladium-catalyzed cross-coupling reactions, as detailed in the previous section, are not only relevant for natural product synthesis but are also workhorse reactions for the construction of diverse heterocyclic libraries for fundamental research. mdpi.comresearchgate.net For example, a Suzuki or Stille coupling at the 7-position could be followed by an intramolecular cyclization to forge a new ring fused to the indole nucleus. The nature of the coupled partner would dictate the size and type of the new heterocyclic ring.
Furthermore, the bromine atom can be readily converted into other functional groups. For instance, metal-halogen exchange with organolithium or Grignard reagents would generate a nucleophilic species at the 7-position, which could then be reacted with a variety of electrophiles to introduce a wide range of substituents. This approach provides access to a plethora of 7-substituted indoles that would be difficult to synthesize by other means.
The fluorine atom at the 4-position is not merely a passive spectator. Its strong electron-withdrawing nature can influence the regioselectivity of electrophilic substitution reactions on the indole ring, potentially directing incoming electrophiles to specific positions. Moreover, the C-F bond itself can, under specific conditions, participate in further functionalization reactions, although this is less common than reactions involving the C-Br bond. The presence of fluorine is also known to enhance the metabolic stability and binding affinity of molecules, a property that is of great interest in the design of new bioactive compounds. researchgate.netnih.gov
The methyl group at the 3-position sterically hinders this position, which can be advantageous in directing reactions to other parts of the molecule. It also influences the electronic properties of the indole ring through its electron-donating inductive effect.
The combination of these features allows for the rational design and synthesis of a vast array of novel heterocyclic structures based on the this compound scaffold. These new scaffolds can then be used to explore new areas of chemical space and to investigate fundamental questions in organic chemistry and chemical biology.
Integration into Materials Science Research (e.g., as components of organic semiconductors or optoelectronic materials, from a fundamental chemical perspective)
The field of organic electronics and optoelectronics is constantly in search of new molecular building blocks with tailored properties. Substituted indoles are known to possess interesting photophysical properties, and the specific substitution pattern of this compound makes it a candidate for investigation in this area. beilstein-journals.org
The introduction of a fluorine atom into an aromatic system is a well-established strategy for tuning the electronic properties of organic materials. rsc.org The high electronegativity of fluorine generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can have several beneficial effects:
Improved Air Stability: Lowering the HOMO level can make the material more resistant to oxidation, leading to enhanced stability in ambient conditions.
Enhanced Electron Injection/Transport: A lower LUMO level can facilitate electron injection from common electrodes and improve electron transport in n-type or ambipolar organic field-effect transistors (OFETs).
Modified Photophysical Properties: The electronic perturbations caused by fluorine can influence the absorption and emission spectra, as well as the fluorescence quantum yield of the material. This is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org
The bromine atom at the 7-position provides a convenient point for further functionalization, allowing for the incorporation of this indole unit into larger conjugated systems, such as polymers or dendrimers. Through cross-coupling reactions, it is possible to link the this compound core to other aromatic or heteroaromatic units, thereby extending the π-conjugation and tuning the electronic and optical properties of the resulting material.
The methyl group at the 3-position can influence the solid-state packing of the molecules, which is a critical factor determining the charge transport properties of organic semiconductors. The steric bulk of the methyl group can disrupt excessive π-π stacking, which can sometimes be detrimental to device performance, or it can be used to control the intermolecular orientation in the solid state.
Table 2: Predicted Influence of Substituents on Material Properties
| Substituent | Position | Predicted Influence on Electronic/Optical Properties |
| Bromo | 7 | Versatile handle for extending π-conjugation via cross-coupling. |
| Fluoro | 4 | Lowers HOMO/LUMO levels, enhances stability, and modifies photophysics. rsc.org |
| Methyl | 3 | Influences solid-state packing and electronic properties. |
While experimental data on materials derived from this compound is currently limited, the fundamental principles of molecular design for organic electronics strongly suggest its potential as a valuable building block in this field.
Development of Novel Synthetic Reagents and Mechanistic Probes for Organic Chemistry Research
The unique electronic and steric features of this compound also make it a potential precursor for the development of novel synthetic reagents and a useful tool for mechanistic studies in organic chemistry.
The bromine atom at the 7-position can be exploited to prepare organometallic reagents. mt.comuni-muenchen.dechadsprep.comlibretexts.orglibretexts.org For example, treatment with a strong base such as n-butyllithium or with magnesium metal would lead to the formation of the corresponding 7-lithio- or 7-magnesio-indole derivative. These organometallic species are powerful nucleophiles and can be used to introduce a wide variety of functional groups at the 7-position by reaction with different electrophiles. The resulting functionalized indoles could themselves be novel reagents with specific applications.
Furthermore, the presence of both an electron-donating methyl group and an electron-withdrawing fluorine atom on the indole ring creates a unique electronic environment. This push-pull electronic character can be exploited in the design of new catalysts or ligands where the indole scaffold can fine-tune the electronic properties of a metal center.
The distinct NMR signatures of fluorine (¹⁹F NMR) and the potential for isotopic labeling (e.g., with ¹³C) at the methyl or other positions can also be leveraged for in-depth mechanistic investigations, allowing for the tracking of the fate of specific atoms throughout a reaction sequence. diva-portal.org
Future Research Directions and Unresolved Questions for 7 Bromo 4 Fluoro 3 Methyl 1h Indole Chemistry
Development of More Sustainable, Economical, and Environmentally Benign Synthetic Routes
The synthesis of functionalized indoles has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research must prioritize the development of green and sustainable synthetic protocols for 7-bromo-4-fluoro-3-methyl-1H-indole.
Key areas for exploration include:
Palladium-on-Carbon (Pd/C) Catalysis: The use of heterogeneous catalysts like Pd/C offers advantages such as stability, low cost, and ease of removal through simple filtration. chemistryviews.orgProtocols using Pd/C for the synthesis of indole (B1671886) derivatives from substituted anilines have been shown to be effective and allow for catalyst recycling, a key principle of green chemistry. chemistryviews.orgAdapting such methods for the multi-substituted target compound could provide a more sustainable route.
Aqueous Media Synthesis: Moving away from traditional organic solvents to water is a primary goal of green chemistry. The direct functionalization of indoles in aqueous media has demonstrated great potential for synthesizing valuable derivatives in an environmentally friendly manner. researchgate.netResearch into aqueous-based routes for assembling or functionalizing the this compound core is a critical future direction.
Metal-Free and Multicomponent Reactions: Innovative strategies that avoid heavy metal catalysts are highly desirable. Multicomponent reactions (MCRs), which combine several starting materials in a single step, offer high atom economy. researchgate.netDeveloping a de novo synthesis of this compound using an MCR approach in a benign solvent like ethanol (B145695) would represent a significant advancement in sustainability. researchgate.netSimilarly, methods using systems like oxone-halide for halogenation provide an environmentally friendly alternative to traditional agents by generating the reactive species in situ, reducing toxic byproducts. researchgate.netorganic-chemistry.orgacs.org
Expansion of Mechanistic Understanding for Underexplored Transformations and Challenging Regioselectivities
A significant challenge in indole chemistry is controlling the site of reaction, or regioselectivity. nih.govThe functionalization of the benzene (B151609) portion of the indole core (positions C4 to C7) is notably more difficult than at the C2 or C3 positions of the pyrrole (B145914) ring. nih.govrsc.orgThe subject compound, with substituents at C4 and C7, makes the prediction of further reactivity at the remaining C2, C5, and C6 positions particularly complex.
Future research should focus on:
Probing Electronic and Steric Effects: In-depth mechanistic investigations are needed to understand how the combined electronic effects of the 4-fluoro (electron-withdrawing) and 7-bromo (electron-withdrawing, but also a potential site for cross-coupling) groups influence the nucleophilicity and reactivity of the other positions on the ring. rsc.orgresearchgate.net* Understanding Mechanistic Duality: Recent studies on other indole derivatives have revealed that multiple mechanistic pathways can operate simultaneously, with the dominant pathway being a function of the substrate's electronic properties. nih.govInvestigating whether such mechanistic duality exists for transformations involving this compound could unlock new synthetic strategies. nih.gov* Indolyne Intermediates: The generation of "indolynes" (aryne derivatives of indole) creates powerful electrophilic intermediates that react with nucleophiles. nih.govExploring the generation of an indolyne from this compound could provide novel pathways to C6-functionalized derivatives, though predicting the regioselectivity of nucleophilic addition would require careful study. nih.gov
Exploration of Novel Catalytic Systems for Highly Site-Specific and Stereoselective Functionalization
Transition-metal catalysis has become an indispensable tool for the selective functionalization of C-H bonds. acs.orgFor a molecule like this compound, the key challenge is to selectively activate one of the remaining C-H bonds (at C2, C5, or C6) over the others.
Promising research avenues include:
Directing Group Strategies: A common and powerful method to control regioselectivity involves the temporary installation of a directing group (DG) on the indole nitrogen. nih.govacs.orgThese groups can steer a metal catalyst to a specific C-H bond, such as C7 or C4. nih.govFuture work could involve designing removable directing groups that specifically guide functionalization to the C5 or C6 positions of the target indole.
Rhodium and Iridium Catalysis: Rhodium and Iridium catalysts have proven effective in the C-H functionalization of indoles. rsc.orgnih.govMechanistic studies on Rh-catalyzed reactions have shown how factors like the nucleophilicity of different carbon atoms can dictate C7 versus C2 selectivity. rsc.orgresearchgate.netA systematic exploration of various Rh(III) and Ir(III) catalytic systems could uncover conditions for the selective alkenylation or amidation at the C2, C5, or C6 positions. nih.gov* Ni-Photoredox Catalysis: Combined nickel and photoredox catalysis has emerged as a powerful method for forming carbon-heteroatom bonds. nih.govMechanistic studies have shown that the indole nucleophile itself can act as a ligand for the nickel catalyst, influencing its reactivity. nih.govApplying this methodology to this compound could enable novel C-N or C-O bond formations at the remaining positions.
Advanced Computational Modeling for Predictive Reactivity and Property Design
Computational chemistry provides powerful tools for understanding and predicting chemical behavior, reducing the need for extensive trial-and-error experimentation.
Future computational studies should target:
Reaction Pathway and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model entire reaction mechanisms, as has been done for the rhodium-catalyzed functionalization of N-acyl indoles. rsc.orgresearchgate.netSuch studies on this compound could rationalize the observed regioselectivity and predict the outcomes of new reactions. rsc.orgComputational models have also been successfully used to predict the site selectivity of enzymatic halogenations on tryptamine (B22526), a related indole. nih.gov* Modeling Excited State Properties: A deeper understanding of the excited state properties of substituted indoles can aid in the rational design of fluorescent probes. nih.govTheoretical calculations can predict how substituents influence absorption and fluorescence, which is crucial for applications in materials science and bio-imaging. nih.govModeling the electronic structure of this compound would provide insight into its potential as a functional material.
Atmospheric Chemistry Modeling: Computational studies have been used to investigate the atmospheric oxidation mechanisms of indole initiated by radicals. copernicus.orgresearchgate.netSuch models predict the formation of various products like organonitrates and alkoxy radicals. copernicus.orgresearchgate.netApplying these models to the title compound could help predict its environmental fate and transformation products.
Potential for Asymmetric Synthesis and Enantioselective Transformations of Related Indole Scaffolds
While this compound is itself achiral, it serves as a valuable scaffold for the synthesis of chiral molecules. The development of methods to introduce new stereocenters in an enantioselective manner is a key objective in modern organic synthesis. scilit.comrsc.org Key research goals in this area are:
Asymmetric Friedel-Crafts Reactions: The catalytic asymmetric Friedel-Crafts reaction is a powerful, atom-economical method for creating chiral indole derivatives. nih.govacs.orgThis typically involves the reaction of the indole at the C3 position with an electrophile, catalyzed by a chiral metal complex or organocatalyst. nih.govacs.orgWhile the C3-position is already substituted in the title compound, exploring reactions at the nucleophilic C2 position with various electrophiles under asymmetric catalysis is a logical next step.
Enantioselective Hydrogenation: The complete hydrogenation of the indole core to form a chiral indoline (B122111) is another important transformation. acs.orgRecently, a dual-function Ruthenium catalyst was shown to achieve the asymmetric, complete hydrogenation of various substituted indoles with high enantioselectivity. acs.orgApplying this or similar technologies to derivatives of this compound would produce complex, saturated heterocyclic scaffolds with multiple stereocenters.
Domino Reactions and Cyclizations: Highly enantioselective routes to complex fused ring systems, such as hexahydropyrrolo[2,3-b]indoles, have been developed using domino reactions that start with the ring-opening of aziridines by indoles. researchgate.netInvestigating such sequences starting with this compound could lead to novel, enantioenriched polycyclic compounds.
Investigation of Solid-State Properties and Supramolecular Interactions for Fundamental Understanding in Crystallography and Materials Chemistry
The arrangement of molecules in the solid state dictates crucial material properties. The presence of a bromine atom, a fluorine atom, and an N-H group in this compound suggests a rich potential for specific intermolecular interactions.
Future investigations should include:
Crystal Structure Analysis: Obtaining a single-crystal X-ray structure is fundamental. This would reveal the precise molecular geometry and the packing arrangement in the solid state.
Supramolecular Interactions: The analysis of the crystal packing would likely reveal key non-covalent interactions. These could include classical N-H···N or N-H···F hydrogen bonds, as well as weaker C-H···F or C-H···Br interactions. nih.govFurthermore, the potential for halogen bonding (where the bromine atom acts as an electrophilic region) and π-π stacking interactions between the aromatic rings should be investigated, as these forces are critical in designing functional materials like organic field-effect transistors (OFETs). nih.govacs.org* Correlation with Material Properties: A systematic study of how different functionalization patterns on the this compound scaffold affect the solid-state packing and, consequently, the optoelectronic properties would be highly valuable for the rational design of new organic electronic materials. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-bromo-4-fluoro-3-methyl-1H-indole?
- Methodology : The synthesis typically involves multi-step halogenation and functionalization. For example:
- Bromination/Fluorination : Use N-bromosuccinimide (NBS) or bromine in acetic acid for bromination at the 7th position (as seen in analogous indole derivatives) . Fluorination may employ hydrogen fluoride or fluorinating agents under controlled conditions.
- Methylation : Introduce the methyl group via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with methyl boronic acid derivatives) .
- Purification : Column chromatography (70:30 ethyl acetate/hexane) or recrystallization is used to isolate the product .
Q. Which analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR spectra validate substituent positions and electronic environments. For example, 19F NMR signals near -114 ppm indicate fluorine substitution .
- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight (e.g., [M+H]+ at 243.98 m/z for analogous compounds) .
- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .
Q. What are common chemical reactions involving this compound?
- Nucleophilic Substitution : Bromine at position 7 can be replaced with amines or thiols under basic conditions (e.g., K2CO3 in DMF) .
- Esterification/Reduction : The indole NH can react with acyl chlorides or participate in reductive amination .
- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings modify the indole core for SAR studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Key Variables :
- Catalyst Loading : CuI (5–10 mol%) in PEG-400/DMF improves azide-alkyne cycloaddition yields (e.g., 42% vs. 25% in similar syntheses) .
- Temperature : Reactions at 50–60°C minimize side products in halogenation steps .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Data-Driven Optimization : Use Design of Experiments (DoE) to screen variables like pH, solvent ratios, and reaction time .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?
- Troubleshooting Steps :
- Solvent Effects : Compare CDCl3 vs. DMSO-d6 spectra; fluorine deshielding in CDCl3 may shift signals .
- Impurity Identification : Use LC-MS to detect byproducts (e.g., dehalogenated derivatives) .
- Computational Validation : DFT calculations predict 13C NMR shifts to validate assignments .
Q. What strategies enhance the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF3) at position 3 increases receptor binding affinity .
- Ring Modifications : Fusing a pyran ring (as in related indoles) improves metabolic stability .
- Biological Assays : Screen against kinase panels or microbial strains to identify lead compounds .
Q. What challenges exist in identifying biological targets for this compound?
- Mechanistic Hurdles :
- Target Deconvolution : Use affinity chromatography or CRISPR-Cas9 knockout screens to pinpoint interacting proteins .
- Off-Target Effects : Competitive binding assays (e.g., with serotonin receptor antagonists) clarify specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
